4-methoxy-1-phenyl-5-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one
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Overview
Description
4-methoxy-1-phenyl-5-[3-(pyridin-2-yloxy)-8-azabicyclo[321]octane-8-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes a methoxy group, a phenyl group, and a bicyclic octane system
Preparation Methods
The synthesis of 4-methoxy-1-phenyl-5-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one involves multiple steps, including the formation of the bicyclic octane system and the introduction of the methoxy and phenyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the bicyclic octane system can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Scientific Research Applications
4-methoxy-1-phenyl-5-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic octane system and the methoxy and phenyl groups play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 4-methoxy-1-phenyl-5-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one include other bicyclic octane derivatives and compounds with methoxy and phenyl groups.
Properties
IUPAC Name |
4-methoxy-1-phenyl-5-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-31-22-15-24(29)27(17-7-3-2-4-8-17)16-21(22)25(30)28-18-10-11-19(28)14-20(13-18)32-23-9-5-6-12-26-23/h2-9,12,15-16,18-20H,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVFVEJVGPCOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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